N-(2,4-Dimethylphenyl)-2-nitrobenzamide
Description
N-(2,4-Dimethylphenyl)-2-nitrobenzamide (C₁₅H₁₄N₂O₃; molecular weight 270.29 g/mol) is a nitroaromatic amide featuring a 2-nitrobenzoyl group linked to a 2,4-dimethylphenylamine moiety. It is identified by synonyms such as CHEMBL560086 and ZINC101882 and has been explored in drug discovery contexts . The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-7-8-13(11(2)9-10)16-15(18)12-5-3-4-6-14(12)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI Key |
WGMMCHJMOXWGPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of N-(2,4-Dimethylphenyl)-2-nitrobenzamide include:
Key Observations :
- Electron Effects : The nitro group (electron-withdrawing) in the benzamide moiety reduces electron density, affecting reactivity and solubility. Methyl groups (electron-donating) enhance lipophilicity compared to halogenated analogs like N-(2,4-Difluorophenyl)-2-fluorobenzamide .
- Steric Effects : Bulky substituents (e.g., 2,2-diphenylethyl in ) hinder molecular packing, as seen in crystallographic studies .
Physicochemical Properties
Crystallographic and Spectroscopic Data
- 4MNB: Crystallizes in the monoclinic space group P2₁/c with two independent molecules (A and B) per asymmetric unit. Bond lengths (e.g., C–N = 1.33–1.36 Å) align with typical amide geometries .
- N-(2,4-Difluorophenyl)-2-fluorobenzamide : Features a planar benzamide ring with dihedral angles <10° between aromatic rings, confirmed by UV and NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
